Blumeatin
Overview
Description
Blumeatin is a flavanone found in Blumea balsamifera and has been reported to be present in Artemisia annua . It has the skeleton structure of a flavanone with three hydroxy groups at 5, 3’, and 5’ carbon positions and a methoxy group at the 7 carbon position .
Synthesis Analysis
The isolation procedure of blumeatin from plants has limitations of prolonged duration and high cost . A procedure featuring Lewis acid-catalyzed ring closure and chiral resolution via Schiff base intermediates is provided to prepare optically pure blumeatin and its R-isomer efficiently .Molecular Structure Analysis
Blumeatin has high radical scavenging activity due to its noncoplanarity and over twisted torsion angle (−94.64°) with respect to its flavanone skeleton . This could explain that there might be a correlation between antioxidant activity and planarity of blumeatin .Physical And Chemical Properties Analysis
Blumeatin has a high absorption profile in the human intestine (81.93%), and this plant flavonoid is not carcinogenic or mutagenic . It appears as a powder with a chemical formula of C16H14O6 and a molecular weight of 302.3 .Scientific Research Applications
Xanthine Oxidase Inhibition and Antioxidant Activity : Blumeatin shows significant xanthine oxidase inhibitory activity, which is beneficial in treating conditions like gout and hyperuricemia. It also has antioxidant properties, scavenging superoxide radicals effectively (Nessa, Ismail, & Mohamed, 2010).
Hepatoprotective Effects : Blumeatin has demonstrated protective action against experimental liver injuries. It inhibits the increase of serum alanine aminotransferase and liver triglyceride, suggesting its potential in treating liver disorders (Xu et al., 1993).
Neuroprotective Agent for Alzheimer's Disease : Blumeatin has shown inhibitory activity on butyrylcholinesterase, a target for Alzheimer's disease treatment. It acts as a competitive inhibitor for this enzyme, suggesting its potential use in developing treatments for neurodegenerative diseases (Acero & Amor, 2022).
Anticancer Potential : Studies have revealed that Blumeatin inhibits the growth of oral cancer cells and triggers DNA damage in these cells. It activates autophagy and suppresses both migration and invasion of cancer cells, indicating its potential as an anticancer agent (Chen & Su, 2020).
Pharmacokinetics : Research involving the quantification of Blumeatin in rat plasma post oral administration of Blumea balsamifera leaf extract provides insights into its pharmacokinetics, including absorption and bioavailability, which are crucial for its therapeutic application (Nessa et al., 2013).
Caspase-1 Inhibition : Blumeatin has been studied for its potential as a caspase-1 inhibitor, suggesting its role in anti-inflammatory therapy, especially in the context of COVID-19 induced inflammation (Pratama et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-11-5-12(19)16-13(20)7-14(22-15(16)6-11)8-2-9(17)4-10(18)3-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYLMQKEGSQNGZ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=CC(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=CC(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318666 | |
Record name | Blumeatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Blumeatin | |
CAS RN |
118024-26-3 | |
Record name | Blumeatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118024-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Blumeatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118024263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Blumeatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BLUMEATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYN981DTL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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